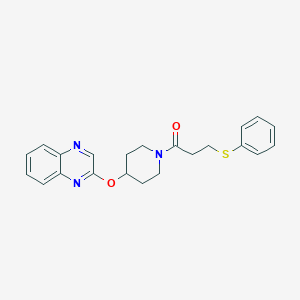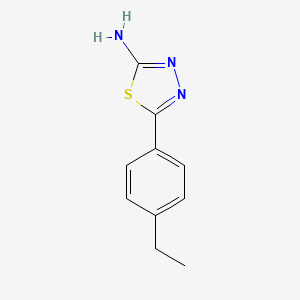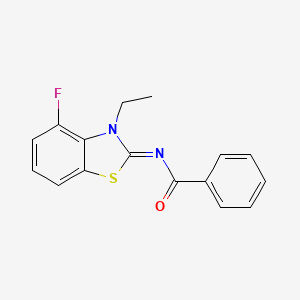![molecular formula C19H28N2O3S B2803990 N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide CAS No. 2380169-98-0](/img/structure/B2803990.png)
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide, also known as MTAPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTAPA belongs to the class of thianaphthene derivatives and has been shown to exhibit various biochemical and physiological effects.
作用機序
The exact mechanism of action of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters and ion channels. N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting neuronal activity.
Biochemical and Physiological Effects:
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide has also been shown to decrease the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase.
実験室実験の利点と制限
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Furthermore, it exhibits a high degree of selectivity and potency, making it an ideal candidate for drug development. However, one limitation of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide. One area of interest is the development of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide-based drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide and its potential interactions with other drugs. Finally, research is also needed to investigate the potential side effects of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide and its safety profile in humans.
Conclusion:
In conclusion, N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide is a promising compound that has demonstrated potential therapeutic applications in various fields of medicine. Its unique chemical structure and biochemical properties make it an ideal candidate for drug development. Further research is needed to fully understand the mechanism of action of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide and its potential applications in the treatment of various diseases.
合成法
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide can be synthesized using a multistep process involving the reaction of 2-phenylmethoxyacetyl chloride with morpholine followed by thianaphthene-2-carboxylic acid. The final product is obtained after purification and characterization.
科学的研究の応用
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties. Furthermore, N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide has also demonstrated potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-[(4-morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c22-18(15-24-14-17-4-2-1-3-5-17)20-16-19(6-12-25-13-7-19)21-8-10-23-11-9-21/h1-5H,6-16H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWSVCOHQGGCQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)COCC2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzyloxy)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(2-oxolanylmethyl)-2-(7-oxo-3-phenyl-6-triazolo[4,5-d]pyrimidinyl)acetamide](/img/structure/B2803915.png)
![8-(2-aminophenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2803918.png)
![N-[4-[(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B2803920.png)


![1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde](/img/structure/B2803925.png)

![1-(5-chloro-2-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2803927.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2803929.png)
![N-(2,5-dimethoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2803930.png)